molecular formula C6H13NO2 B1626881 D-Leucine-2-d1 CAS No. 89836-92-0

D-Leucine-2-d1

Cat. No.: B1626881
CAS No.: 89836-92-0
M. Wt: 132.18 g/mol
InChI Key: ROHFNLRQFUQHCH-VORAJLQXSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

D-Leucine-2-d1 is a stable isotope-labeled amino acid, specifically a deuterated form of the natural amino acid leucine. Leucine is an essential branched-chain amino acid that plays a crucial role in protein synthesis and various metabolic processes. The deuterium labeling in this compound is used to trace and study metabolic pathways and biochemical reactions involving leucine without altering its chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of D-Leucine-2-d1 typically involves the incorporation of deuterium into the leucine molecule. One common method is the catalytic hydrogenation of a precursor compound in the presence of deuterium gas. This process replaces the hydrogen atoms with deuterium atoms at specific positions in the molecule. The reaction conditions often include the use of a palladium or platinum catalyst under controlled temperature and pressure .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity deuterium gas and advanced catalytic systems to ensure the efficient incorporation of deuterium. The final product is purified through crystallization or chromatography techniques to achieve the desired isotopic purity .

Chemical Reactions Analysis

Types of Reactions: D-Leucine-2-d1 undergoes various chemical reactions similar to its non-deuterated counterpart. These include:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

D-Leucine-2-d1 is widely used in scientific research due to its stable isotope labeling. Some key applications include:

    Metabolic Studies: It is used to trace metabolic pathways and study the kinetics of leucine metabolism in biological systems.

    Protein Synthesis Research: this compound helps in understanding protein synthesis and degradation processes by tracking the incorporation of leucine into proteins.

    Medical Research: It is used in studies related to muscle wasting, diabetes, and other metabolic disorders to investigate the role of leucine in these conditions.

    Industrial Applications: this compound is used in the production of labeled peptides and proteins for pharmaceutical research and development

Mechanism of Action

The mechanism of action of D-Leucine-2-d1 is similar to that of natural leucine. It acts as a signaling molecule that regulates protein synthesis through the activation of the mammalian target of rapamycin (mTOR) pathway. Leucine binds to specific receptors and transporters on the cell membrane, leading to the activation of mTOR and subsequent initiation of protein synthesis. This process is crucial for muscle growth, repair, and overall metabolic regulation .

Comparison with Similar Compounds

Uniqueness of D-Leucine-2-d1: this compound is unique due to its deuterium labeling, which provides distinct advantages in tracing and studying metabolic pathways without altering the chemical properties of leucine. This makes it a valuable tool in both basic and applied research .

Properties

IUPAC Name

(2R)-2-amino-2-deuterio-4-methylpentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO2/c1-4(2)3-5(7)6(8)9/h4-5H,3,7H2,1-2H3,(H,8,9)/t5-/m1/s1/i5D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROHFNLRQFUQHCH-VORAJLQXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H][C@@](CC(C)C)(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20514735
Record name D-(2-~2~H)Leucine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20514735
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

132.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

89836-92-0
Record name D-(2-~2~H)Leucine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20514735
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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